3-Hydroxy Tolperisone-d10 Maleate
Description
Significance of Deuterated Analogues in Pharmaceutical Research and Development
The substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), a process known as deuteration, is a significant strategy in pharmaceutical research. uniupo.itnih.govnih.gov This subtle structural modification can lead to improved pharmacokinetic profiles of drugs, potentially enhancing their efficacy and safety. uniupo.itnih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to reduced rates of drug metabolism, resulting in higher drug exposure and potentially allowing for lower or less frequent dosing. nih.gov
The development of deutetrabenazine, the first FDA-approved deuterated drug, marked a significant milestone in this field. uniupo.itnih.govbioscientia.de This success has spurred further interest in developing deuterated analogues of both existing and new drugs. uniupo.itbioscientia.de Beyond creating new chemical entities with improved properties, deuteration plays a vital role in the development of analytical reagents. Deuterated compounds, such as 3-Hydroxy Tolperisone-d10 Maleate (B1232345), serve as ideal internal standards in bioanalytical methods due to their chemical similarity to the analyte of interest.
Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices like plasma or urine, is a cornerstone of pharmaceutical development. The accuracy and precision of these measurements are paramount. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. nih.govscispace.comnih.gov
An SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, carbon-13, or nitrogen-15). researchgate.net In the case of 3-Hydroxy Tolperisone-d10 Maleate, ten hydrogen atoms have been replaced with deuterium. The key advantage of using an SIL-IS is that it has nearly identical physicochemical properties to the analyte. nih.govscispace.com This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com By adding a known amount of the SIL-IS to the biological sample at the beginning of the analytical process, it can effectively compensate for variations in sample extraction, matrix effects (where other components in the sample interfere with the analyte's signal), and instrument response. nih.govresearchgate.netwaters.com This leads to more accurate and reliable quantification of the analyte.
While SIL-IS are highly effective, it's important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". nih.govscispace.comwaters.com This potential for chromatographic separation needs to be considered during method development to ensure that the analyte and the internal standard are subjected to the same matrix effects. waters.com
Overview of Academic Research Perspectives on this compound
Properties
CAS No. |
1346606-23-2 |
|---|---|
Molecular Formula |
C20H27NO6 |
Molecular Weight |
387.498 |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i3D2,4D2,5D2,8D2,9D2; |
InChI Key |
LBIPWJFYYZEVQC-STVQHHEZSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
1-(3-Hydroxy-4-methylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone (2Z)-2-Butenedioate; |
Origin of Product |
United States |
Theoretical Foundations of Isotopic Labeling in Bioanalytical Science
Principles of Deuterium (B1214612) Labeling for Mass Spectrometry-Based Quantification
Deuterium labeling is a widely used strategy for synthesizing internal standards for quantitative mass spectrometry. acs.org The fundamental principle is that the substitution of hydrogen with deuterium increases the mass of the molecule without significantly altering its physicochemical properties, such as polarity, pKa, and reactivity. acanthusresearch.comscispace.com When a sample containing the analyte (e.g., 3-Hydroxy Tolperisone) is spiked with a known quantity of its deuterated analog (the internal standard, e.g., 3-Hydroxy Tolperisone-d10 Maleate), both compounds exhibit nearly identical behavior during sample preparation, chromatography, and ionization. researchgate.netnottingham.ac.uk
A mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. nottingham.ac.uk By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a precise quantification of the analyte can be achieved. annlabmed.orgnih.gov This ratiometric measurement is inherently more robust than relying on the absolute signal of the analyte alone.
Fundamentals of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique for achieving high-accuracy quantitative measurements. mdpi.comosti.gov It is considered a definitive method because it is traceable to the International System of Units (SI). mdpi.com The core of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte (the "spike"), such as 3-Hydroxy Tolperisone-d10 Maleate (B1232345), to the sample before any processing steps. osti.govptb.de
Once the labeled standard is added and thoroughly mixed, the ratio of the natural analyte to the labeled analyte is fixed. ptb.de This isotopic ratio remains constant throughout the entire analytical procedure, including extraction, purification, and derivatization. ptb.decore.ac.uk Because the analyte and the standard suffer the same fate during sample workup, any procedural losses affect both compounds equally. ptb.de The final measurement of the isotope ratio in the mass spectrometer allows for the calculation of the initial analyte concentration, effectively compensating for incomplete sample recovery. osti.govcore.ac.uk
Theoretical Advantages of Deuterated Internal Standards in Bioanalytical Assays
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated ones like this compound, is the preferred approach in quantitative bioanalysis because it corrects for multiple sources of experimental variability. scispace.comresearchgate.netnih.gov
Biological samples (e.g., plasma, urine) are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. annlabmed.org During mass spectrometric analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in its signal intensity. annlabmed.orgnih.govchromatographyonline.com This phenomenon, known as the matrix effect, is a significant source of error in quantitative bioanalysis.
A deuterated internal standard is the ideal tool to counteract this problem. annlabmed.org Since the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.govwuxiapptec.com While the absolute signal intensities of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant and reliable. annlabmed.orgnih.gov This ensures that the quantification is not skewed by the sample matrix. lcms.czresearchgate.net
Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). bioanalysis-zone.com During these steps, it is almost impossible to achieve 100% recovery of the analyte. ptb.de Variability in recovery between samples can introduce significant inaccuracies.
By adding the deuterated internal standard to the sample at the very beginning of the workflow, it undergoes the exact same processing steps as the analyte. ptb.debioanalysis-zone.com Any loss of material during extraction, evaporation, or transfer steps will affect both the analyte and the internal standard proportionally. researchgate.netnih.gov Consequently, the ratio of their measured concentrations remains unchanged, effectively correcting for any inconsistencies or losses during sample handling and preparation. nih.govptb.de
Accuracy refers to how close a measured value is to the true value. By mitigating unpredictable signal variations from matrix effects and correcting for incomplete recovery, the deuterated standard ensures that the final calculated concentration is a more accurate reflection of the true concentration in the sample. nih.govlcms.cz
Precision refers to the reproducibility of the measurement, or how close multiple measurements of the same sample are to each other. By normalizing the analyte response to the internal standard response, random variations inherent in the analytical process are minimized, leading to lower coefficients of variation (CV) and thus higher precision. scispace.comlcms.czresearchgate.net
Advantages of Deuterated Internal Standards
| Advantage | Mechanism of Action | Impact on Assay |
|---|---|---|
| Compensation for Matrix Effects | The internal standard co-elutes with the analyte and experiences identical ion suppression or enhancement. chromatographyonline.comwuxiapptec.com | Improves accuracy by negating the influence of co-eluting matrix components on ionization efficiency. annlabmed.orglcms.cz |
| Correction for Sample Processing Variability | The internal standard is added pre-extraction and is subject to the same procedural losses as the analyte. ptb.debioanalysis-zone.com | Enhances accuracy and precision by correcting for incomplete and variable recovery during sample workup. nih.govnih.gov |
| Improved Accuracy and Precision | The ratiometric measurement (analyte/internal standard) corrects for multiple sources of error simultaneously. researchgate.net | Leads to more reliable and reproducible quantitative results, which is critical for regulated bioanalysis. scispace.comresearchgate.net |
Potential Considerations and Limitations of Deuterium Labeling
While deuterated standards are highly effective, their use is not without potential challenges that must be considered during method development. scispace.comptb.de
One significant consideration is the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time. chromatographyonline.comnih.govmdpi.com If the deuterated standard separates from the analyte on the chromatographic column, they may be exposed to different matrix components as they elute, which can compromise the correction for matrix effects. chromatographyonline.comresearchgate.net
Another critical factor is the stability of the deuterium label. The labels must be placed on positions in the molecule that are not susceptible to back-exchange with protons from the solvent or matrix (e.g., not on heteroatoms like oxygen or nitrogen). acanthusresearch.comwuxiapptec.com Loss of the label would render the internal standard indistinguishable from the analyte.
Finally, the isotopic purity of the standard is important. The deuterated standard should contain minimal amounts of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte. wuxiapptec.com A sufficient mass difference (ideally 3 or more mass units) between the analyte and the standard is also necessary to prevent cross-talk, where the natural isotopic distribution of the analyte interferes with the signal of the standard. wuxiapptec.comnih.gov
Potential Considerations with Deuterium Labeling
| Consideration | Description | Mitigation Strategy |
|---|---|---|
| Chromatographic Isotope Effect | The deuterated standard may have a slightly different retention time than the analyte, potentially leading to differential matrix effects. researchgate.netchromatographyonline.commdpi.com | Optimize chromatography to ensure co-elution. Using ¹³C or ¹⁵N labels can minimize this effect. chromatographyonline.comnih.gov |
| Label Stability | Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced by hydrogen from the solvent. acanthusresearch.comwuxiapptec.com | Synthesize the standard with labels on stable, non-exchangeable carbon positions. |
| Isotopic Purity and Cross-Talk | The standard may contain residual unlabeled analyte, or the analyte's natural isotopes may interfere with the standard's signal. wuxiapptec.com | Use a standard with high isotopic purity and ensure a mass difference of at least +3 Da. nih.gov |
| Cost and Availability | Custom synthesis of stable isotope-labeled standards can be expensive and time-consuming. scispace.comptb.de | Plan for synthesis early in the drug development process; consider commercial availability. |
Methodological Approaches in the Synthesis and Characterization of Labeled Metabolites for Research
Advanced Characterization Methodologies for Labeled Standards
Chromatographic Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds, including isotopically labeled metabolites like 3-Hydroxy Tolperisone-d10 Maleate (B1232345). The primary goal of an HPLC purity assessment is to separate the main compound from any impurities, which may include starting materials, by-products of the synthesis, or degradation products. For 3-Hydroxy Tolperisone-d10 Maleate, a reversed-phase HPLC method is typically employed.
A review of analytical methods for tolperisone (B1682978) and its metabolites indicates that reversed-phase HPLC is a common and effective technique. wisdomlib.orgamazonaws.com These methods generally utilize a C18 stationary phase and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijpbs.comtsijournals.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation. For instance, a phosphate (B84403) buffer with a pH of 3.0 has been used in the analysis of tolperisone and its combinations. ijpbs.com The detection wavelength is typically set in the UV region, with 260 nm being a common choice for tolperisone and its impurities. tsijournals.com
A developed HPLC method for determining tolperisone impurities used a C18 column with a mobile phase of 0.01 M potassium dihydrogen phosphate (pH adjusted to 8.0 with diethylamine) and acetonitrile, delivered with a gradient program. researchgate.netnih.gov This demonstrates the versatility in method development to achieve the desired separation. The validation of such a method is crucial and involves assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the purity results. tsijournals.comnih.gov For this compound, a purity of >95% as determined by HPLC is often required for its use as a research standard. lgcstandards.com
Interactive Table: Typical HPLC Parameters for Purity Assessment of Tolperisone and Related Compounds
| Parameter | Value/Description | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like tolperisone and its metabolites. |
| Mobile Phase A | Phosphate or Acetate (B1210297) Buffer (pH 2.5-8.0) | The pH is optimized to ensure the analyte is in a suitable ionic state for retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds from the column. |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Often necessary to separate compounds with a range of polarities, including the parent drug and its more polar metabolites. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |
| Detection | UV at ~260 nm | Tolperisone and its metabolites contain a chromophore that absorbs in the UV region, allowing for sensitive detection. |
| Injection Volume | 10-20 µL | A standard volume for analytical HPLC injections. |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature control can improve the reproducibility of retention times. |
Structural Elucidation Techniques for Labeled Analogs (e.g., NMR, IR)
Once the purity of this compound has been established, its chemical structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.
A study on the inclusion complexes of tolperisone with β-cyclodextrin provided detailed ¹H NMR data for the parent compound, which serves as a basis for interpreting the spectrum of its hydroxylated and deuterated analog. d-nb.info In the ¹H NMR spectrum of this compound, the signals corresponding to the piperidine (B6355638) ring protons would be absent due to deuteration. This provides a clear confirmation of the isotopic labeling. The remaining signals would be consistent with the 3-hydroxy-p-tolyl moiety and the propanone backbone. The introduction of the hydroxyl group on the aromatic ring would cause a shift in the signals of the adjacent aromatic protons.
¹³C NMR spectroscopy would further confirm the structure by showing the expected number of carbon signals. The carbons bearing deuterium (B1214612) atoms would exhibit significantly reduced signal intensity or be absent from the spectrum, depending on the experimental parameters. The chemical shift of the carbon atom attached to the hydroxyl group would also be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Evidence for the structure of tolperisone has been confirmed by various spectroscopic methods including FT-IR. ogyei.gov.hu
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The carbonyl (C=O) stretching vibration of the ketone would be observed around 1680 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-D stretching vibrations from the deuterated piperidine ring would appear at a lower frequency (around 2000-2200 cm⁻¹) compared to C-H stretching vibrations, providing direct evidence of deuteration. The maleate counter-ion would also show characteristic absorptions, including C=O and C=C stretching bands.
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Absence of signals for piperidine protons. Signals for aromatic, methyl, and methine protons. | Confirms deuteration of the piperidine ring and the presence of the core tolperisone structure. |
| ¹³C NMR | Reduced intensity or absence of signals for deuterated carbons. Signal for the carbon attached to the hydroxyl group at a characteristic chemical shift. | Confirms the location of deuterium labeling and the presence of the hydroxyl group. |
| IR | Broad band at ~3200-3600 cm⁻¹. Strong band at ~1680 cm⁻¹. Bands at ~2000-2200 cm⁻¹. | Presence of -OH group. Presence of C=O (ketone) group. Presence of C-D bonds, confirming deuteration. |
Bioanalytical Method Development and Validation Utilizing 3 Hydroxy Tolperisone D10 Maleate
Role of 3-Hydroxy Tolperisone-d10 Maleate (B1232345) as an Internal Standard in LC-MS/MS Methodologies
In quantitative bioanalytical LC-MS/MS methods, an internal standard is a compound of known concentration added to calibration standards, quality control samples, and study samples alike. Its purpose is to correct for the potential variability during sample preparation and analysis. An ideal IS should mimic the analyte of interest in its chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's detection.
3-Hydroxy Tolperisone-d10 Maleate serves as an exemplary internal standard for the quantification of 3-Hydroxy Tolperisone (B1682978) for several reasons:
Co-elution: It has nearly identical chromatographic properties to the unlabeled analyte, meaning it elutes from the liquid chromatography column at almost the same time.
Similar Extraction and Matrix Effects: As a deuterated analog, it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. It is also affected by matrix effects—the suppression or enhancement of ionization by other components in the biological sample—in a comparable way to the analyte.
Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish it from the actual metabolite due to the mass difference created by the ten deuterium (B1214612) atoms. This allows for separate but simultaneous detection and quantification. caymanchem.com
By calculating the ratio of the analyte's response to the internal standard's response, the method can compensate for variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and precise results. The use of a stable isotope-labeled internal standard like this compound is the preferred approach recommended by regulatory bodies for bioanalytical method development. ich.org
Development of Quantitative Bioanalytical Assays for Tolperisone Metabolites
The development of a quantitative bioanalytical assay is a systematic process aimed at creating a reliable method for measuring the concentration of tolperisone metabolites in a given biological matrix, such as plasma, serum, or urine. This process involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. ich.org
The primary goal of sample preparation is to extract the metabolites of interest from the complex biological matrix and remove interfering substances like proteins and phospholipids (B1166683) that could compromise the analysis. chromatographyonline.com The choice of technique depends on the properties of the analyte, the required sensitivity, and the nature of the matrix.
Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample. chromatographyonline.com The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, is then typically evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. nih.gov After adding the extraction solvent and vortexing, the layers are separated by centrifugation. The organic layer containing the analyte is collected, evaporated, and reconstituted. This technique offers a cleaner extract than PPT. In the analysis of tolperisone, LLE has been successfully optimized using solvents like methyl t-butyl ether. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that uses a solid sorbent material, usually packed in a cartridge. The sample is loaded onto the cartridge, and interfering components are washed away with specific solvents. The analyte of interest is then eluted with a different solvent. SPE can provide the cleanest extracts, minimizing matrix effects and leading to higher sensitivity. Mixed-mode SPE, which utilizes multiple interaction mechanisms (e.g., ion exchange and reversed-phase), can be particularly effective for isolating analytes from complex matrices. chromatographyonline.com
| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Acetonitrile, Methanol | Fast, simple, generic | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | Methyl t-butyl ether, Dichloromethane, Ethyl acetate (B1210297) | Cleaner extract than PPT, good recovery for non-polar compounds | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent and elution. | C18, Mixed-mode cation exchange | Highest selectivity, cleanest extracts, can concentrate analyte | More complex method development, higher cost |
Chromatographic separation is essential to resolve the tolperisone metabolites from each other and from endogenous matrix components before they enter the mass spectrometer. This separation is achieved by optimizing the stationary phase (column chemistry) and the mobile phase.
Column Chemistry: Reversed-phase chromatography is most commonly used for the analysis of tolperisone and its metabolites. C18 and C8 columns are frequently employed, offering good retention and separation for moderately polar to non-polar compounds. nih.govnih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. Acetonitrile and methanol are common organic modifiers. The aqueous phase is often acidified with formic acid or buffered with ammonium (B1175870) formate (B1220265) or ammonium acetate to improve peak shape and ionization efficiency in the mass spectrometer. nih.govnih.gov The separation can be performed using an isocratic method (constant mobile phase composition) or a gradient method (composition changes over time) to optimize the resolution and analysis time.
| Parameter | Typical Conditions for Tolperisone Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.0 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water with 10 mM Ammonium Formate or 0.1% Formic Acid | nih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | nih.govijpbs.com |
| Mode | Isocratic or Gradient | nih.govnih.gov |
Tandem mass spectrometry is used for detection due to its exceptional sensitivity and selectivity. The most common mode for quantification is Multiple Reaction Monitoring (MRM). proteomics.com.au In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3) for detection. proteomics.com.au This precursor-to-product ion transition is highly specific to the analyte's structure.
For the analysis of 3-Hydroxy Tolperisone and its deuterated internal standard, specific MRM transitions must be optimized. This involves infusing a solution of each compound into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy required for the most efficient fragmentation.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Mode |
|---|---|---|---|
| 3-Hydroxy Tolperisone | 262.2 | 98.1 | Positive ESI |
| This compound (IS) | 272.2 | 108.1 | Positive ESI |
| Tolperisone | 246.2 | 98.1 | Positive ESI |
Application of 3 Hydroxy Tolperisone D10 Maleate in Drug Metabolism Research
Investigation of Tolperisone (B1682978) Metabolic Pathways in In Vitro Systems
The study of how drugs are processed by the body, known as drug metabolism, is a critical component of pharmaceutical research. In vitro systems, which are experiments conducted in a controlled environment outside of a living organism, provide a foundational understanding of a drug's metabolic fate. The use of isotopically labeled compounds, such as 3-Hydroxy Tolperisone-d10 Maleate (B1232345), is instrumental in these investigations, offering a precise way to trace and quantify the parent drug and its metabolites.
Use in Hepatic Microsomal and Hepatocyte Incubation Studies.mdpi.com
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, and hepatocytes, the primary cells of the liver, are the workhorses of in vitro drug metabolism studies. nih.gov These systems contain the enzymes responsible for breaking down drugs. nih.gov When studying the metabolism of tolperisone, researchers incubate the drug with human liver microsomes (HLM) or hepatocytes. nih.goveuropa.eu The inclusion of 3-Hydroxy Tolperisone-d10 Maleate as an internal standard in these incubations allows for accurate quantification of the metabolites formed.
In these experimental setups, the reaction is typically initiated by adding a cofactor like NADPH and stopped at various time points by adding a quenching solvent such as acetonitrile (B52724). The samples are then processed to separate the metabolites from the cellular debris, often by centrifugation, before analysis. The use of serum or albumin in these incubations can sometimes improve the correlation between in vitro results and what is observed in vivo, although this is not universally applicable to all drug classes. nih.gov
Identification and Quantification of Metabolites in In Vitro Biotransformation Experiments.mdpi.com
Following incubation, the identification and quantification of metabolites are performed using sensitive analytical techniques, most commonly liquid chromatography-mass spectrometry (LC-MS). nih.gov The "d10" in this compound signifies that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This mass difference allows the mass spectrometer to distinguish between the non-labeled metabolites formed from tolperisone and the deuterated internal standard.
Studies using human liver microsomes have revealed that the primary metabolic pathway for tolperisone is methyl-hydroxylation, resulting in the formation of hydroxymethyl-tolperisone. nih.gov Other metabolites are also formed, including those resulting from carbonyl reduction. nih.gov The deuterated standard is crucial for creating calibration curves to accurately quantify the concentration of these various metabolites produced over time. nih.gov
Elucidation of Enzyme Kinetics and Isoform-Specific Metabolism (e.g., Cytochrome P450 Enzymes).mdpi.combiomolther.org
Understanding which specific enzymes are responsible for a drug's metabolism is vital for predicting potential drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is a major player in drug metabolism. biomolther.org To identify the specific CYP isoforms involved in tolperisone metabolism, researchers use a panel of recombinant human CYP enzymes or specific chemical inhibitors in their in vitro experiments. nih.gov
These studies have identified CYP2D6 as the primary enzyme responsible for tolperisone's metabolism, with CYP2C19, CYP2B6, and CYP1A2 also contributing to a lesser extent. nih.gov Specifically, the formation of hydroxymethyl-tolperisone is mediated by CYP2D6, CYP2C19, and CYP1A2. nih.gov By measuring the rate of metabolite formation in the presence and absence of specific inhibitors, researchers can determine key enzyme kinetic parameters like Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of reaction). nih.gov This information helps to build a comprehensive picture of how tolperisone is processed in the liver.
Pharmacokinetic Study Design and Bioanalysis in Preclinical Animal Models.nih.govbenchchem.comnih.govpsu.edugoogle.combenchchem.com
Before a drug can be tested in humans, its pharmacokinetic profile must be characterized in preclinical animal models. These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing essential information for dose selection in clinical trials. custombiologics.com
Role in Determining Pharmacokinetic Parameters in Animal Species.nih.govbenchchem.com
In preclinical pharmacokinetic studies, animal models, such as rats, are administered tolperisone. nih.gov Blood samples are then collected at various time points to measure the concentration of the parent drug and its metabolites. nih.gov this compound serves as a critical internal standard in the bioanalytical methods used to quantify these compounds in plasma samples.
The data generated from these analyses are used to calculate key pharmacokinetic parameters. These parameters provide a quantitative description of the drug's behavior in the body. For instance, a study in rats that administered racemic tolperisone intravenously found a stereoselective disposition, with plasma concentrations of l-tolperisone being significantly higher than d-tolperisone shortly after administration. nih.gov
Below is an interactive table summarizing key pharmacokinetic parameters that are typically determined in such studies:
| Parameter | Description | Significance |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the highest level of exposure to the drug. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC | Area under the plasma drug concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life. | The time it takes for the drug concentration in the plasma to be reduced by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Methodological Aspects of Preclinical Bioanalysis for Metabolite Profiling
The bioanalysis of tolperisone and its metabolites in preclinical studies requires robust and validated analytical methods. nih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govgoogle.com
The development of a bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix (e.g., plasma). Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.
Chromatographic Separation: HPLC is used to separate the parent drug and its various metabolites based on their physicochemical properties before they enter the mass spectrometer. itrlab.com
Mass Spectrometric Detection: The mass spectrometer detects and quantifies the analytes based on their mass-to-charge ratio. The use of an internal standard like this compound is essential for accurate quantification, as it helps to correct for variability in sample preparation and instrument response. itrlab.com
Method validation is performed to ensure the reliability of the data, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability of the analytes in the biological matrix. nih.gov
Here is an interactive table outlining the key validation parameters for a bioanalytical method:
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥10, with acceptable accuracy and precision. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is generally required. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Contribution to Understanding Biotransformation Mechanisms of Tolperisone
The study of drug metabolism is crucial for understanding the efficacy and safety of a pharmaceutical compound. Isotopically labeled compounds, such as this compound, serve as invaluable analytical tools in this research. By providing a stable, heavy-isotope labeled version of a key metabolite, researchers can accurately quantify the formation of metabolites in complex biological matrices. This deuterated standard is essential for mass spectrometry-based methods, allowing for precise differentiation between the endogenously formed metabolite and the spiked internal standard, thereby ensuring the reliability of pharmacokinetic and metabolism data. The use of such standards has been instrumental in elucidating the biotransformation pathways of the parent drug, tolperisone.
Characterization of Hydroxylation Pathways
The biotransformation of tolperisone, a centrally acting muscle relaxant, is extensive, with hydroxylation being a primary metabolic route. nih.gov In vitro studies using human liver microsomes (HLM) have identified methyl-hydroxylation as the main metabolic pathway, leading to the formation of hydroxymethyl-tolperisone. nih.gov The characterization of these hydroxylation pathways has been significantly aided by the use of recombinant enzyme systems and specific chemical inhibitors.
The major enzymes involved in the hydroxylation of tolperisone are summarized in the table below.
| Enzyme Family | Specific Isoform | Role in Tolperisone Hydroxylation | Reference |
| Cytochrome P450 | CYP2D6 | Prominent enzyme in hydroxymethyl-tolperisone formation | nih.gov |
| Cytochrome P450 | CYP2C19 | Contributes to hydroxymethyl-tolperisone formation | nih.govresearchgate.net |
| Cytochrome P450 | CYP1A2 | Contributes to hydroxymethyl-tolperisone formation | nih.govresearchgate.net |
| Cytochrome P450 | CYP2B6 | Involved in overall metabolism but not hydroxylation | nih.gov |
Insights into Metabolic Soft Spots and Deuterium Isotope Effects
The concept of "metabolic soft spots" refers to the specific sites on a molecule that are most susceptible to metabolic modification by enzymes. nih.gov Identifying these soft spots is a key objective in drug discovery, as modifying them can improve a drug's pharmacokinetic profile. Deuterium labeling is a powerful technique used to probe these soft spots. nih.govresearchgate.net
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, creates a stronger chemical bond (C-D vs. C-H). gabarx.com This stronger bond is more difficult for metabolic enzymes to break, which can slow down the rate of metabolism at that specific position. This phenomenon is known as the deuterium kinetic isotope effect (KIE). gabarx.com By strategically placing deuterium atoms at potential metabolic sites on a drug molecule like tolperisone (creating Tolperisone-d10) and then analyzing the changes in metabolite formation, researchers can pinpoint the primary sites of metabolic attack.
If deuteration at a specific position leads to a significant decrease in the formation of a particular metabolite (e.g., 3-Hydroxy Tolperisone), it provides strong evidence that this position is a metabolic soft spot. plos.org This information is critical for several reasons:
Understanding Metabolism: It confirms the specific atoms involved in biotransformation reactions like hydroxylation.
Drug Design: It offers a strategy to enhance metabolic stability. By replacing hydrogen with deuterium at these soft spots, drug developers can create new chemical entities with potentially improved pharmacokinetic properties, such as a longer half-life. nih.govjuniperpublishers.com
The application of these principles allows for a deeper understanding of why tolperisone is metabolized at the methyl group on its phenyl ring, identifying it as a key metabolic soft spot.
| Concept | Description | Application in Tolperisone Research | Reference |
| Metabolic Soft Spot | A chemically reactive site on a drug molecule that is susceptible to enzymatic metabolism. | The methyl group on the phenyl ring of tolperisone is a primary metabolic soft spot for hydroxylation. | nih.gov |
| Deuterium Isotope Effect (KIE) | The change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium, due to the stronger C-D bond. | Slows the rate of hydroxylation at the deuterated site, helping to confirm it as a soft spot. | gabarx.complos.org |
| Metabolic Switching | A shift in metabolism to alternative sites on a molecule when a primary metabolic pathway is inhibited or slowed. | Deuteration of the primary soft spot on tolperisone could lead to increased metabolism at other positions, revealing secondary metabolic pathways. | nih.gov |
Advanced Research Applications and Future Directions for Labeled Metabolite Standards
Integration with High-Throughput Bioanalytical Screening Platforms
The demand for rapid analysis of large numbers of biological samples in drug discovery and development has led to the rise of high-throughput screening (HTS) platforms. In this context, stable isotope-labeled internal standards like 3-Hydroxy Tolperisone-d10 Maleate (B1232345) are indispensable for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In HTS, automated sample preparation and fast chromatographic separations are common. The use of a deuterated standard, which has nearly identical physicochemical properties to the unlabeled analyte, is crucial for correcting variations that can occur during sample extraction, handling, and injection. kcasbio.com For instance, a stable isotope-labeled internal standard can compensate for the matrix effects, which are a common source of imprecision in bioanalytical assays. researchgate.netwaters.com These effects arise from co-eluting components in the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. waters.com By co-eluting with the analyte, 3-Hydroxy Tolperisone-d10 Maleate experiences similar matrix effects, allowing for reliable correction and ensuring the integrity of the quantitative data. chromatographyonline.com
The integration of such standards into HTS workflows enables the rapid and reliable assessment of drug metabolism and pharmacokinetic profiles of new chemical entities. The ability to multiplex assays, analyzing multiple compounds in a single run, is another advantage where specific labeled internal standards for each analyte are critical for accurate quantification. wuxiapptec.com
Prospects for Mechanistic Toxicology Studies (Methodological Focus)
Understanding the mechanisms underlying drug-induced toxicity is a critical aspect of pharmaceutical research. Stable isotope-labeled compounds, including this compound, offer unique advantages in mechanistic toxicology studies. acs.orgnih.gov These studies often aim to identify and quantify reactive metabolites that may be responsible for adverse drug reactions.
By using a labeled version of a metabolite, researchers can trace its metabolic fate and identify potential bioactivation pathways. For example, if a metabolite is suspected of forming a reactive intermediate that binds to cellular macromolecules like proteins or DNA, the stable isotope label can be used to detect and characterize these adducts. acs.org This approach provides direct evidence of the metabolite's role in toxicity.
Furthermore, the strategic placement of deuterium (B1214612) atoms can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This can be a powerful tool to investigate the role of specific metabolic pathways in toxicity. nih.govnih.gov If a particular metabolic step is responsible for generating a toxic species, slowing down that step by deuterium substitution at the site of metabolism may lead to a reduction in toxicity. While this compound is labeled on the piperidine (B6355638) ring and not directly at a site of metabolism that would likely cause a significant kinetic isotope effect on its further metabolism, its use as a standard is still crucial for accurately measuring the levels of the unlabeled toxic metabolite.
Below is a table illustrating the properties of this compound:
| Property | Value |
| Analyte Name | 3-Hydroxy Tolperisone (B1682978) Maleate |
| Labeled Analog | This compound |
| Molecular Formula | C20H27NO6 |
| Molecular Weight | 377.43 g/mol |
| Alternate CAS Number | 59303-39-8 |
This data is based on the unlabeled compound. lgcstandards.com
Development of Multi-Analyte Assays Incorporating Labeled Metabolites
Modern clinical and preclinical studies often require the simultaneous measurement of multiple analytes, including a parent drug and its various metabolites. The development of multi-analyte assays using LC-MS/MS is greatly facilitated by the availability of specific stable isotope-labeled internal standards for each analyte. nih.gov
In the case of Tolperisone, a multi-analyte assay would likely include the parent drug, its primary metabolite 3-Hydroxy Tolperisone, and potentially other metabolites. To ensure the accuracy of such an assay, a corresponding labeled internal standard for each analyte is ideal. Therefore, this compound would be a critical component, alongside a deuterated standard for Tolperisone itself. caymanchem.com
The use of a unique internal standard for each analyte corrects for any differences in extraction efficiency, matrix effects, and ionization response among the various compounds. chromatographyonline.com This is particularly important as different metabolites can have varying physicochemical properties that affect their behavior during sample preparation and analysis. The development of these robust multi-analyte assays is essential for a comprehensive understanding of a drug's pharmacokinetic profile.
Emerging Analytical Technologies and Their Synergy with Stable Isotope Labeled Standards
The field of analytical chemistry is constantly evolving, with new technologies emerging that offer enhanced sensitivity, resolution, and speed. sysrevpharm.orgresearchgate.net Techniques such as high-resolution mass spectrometry (HRMS) and ultra-performance liquid chromatography (UPLC) are becoming increasingly common in metabolomics and pharmaceutical analysis. mdpi.comuniversiteitleiden.nl
Stable isotope-labeled standards like this compound are highly synergistic with these advanced technologies. HRMS, for example, allows for the precise determination of an analyte's mass, which can help in its identification and differentiation from isobaric interferences. The known mass difference between the labeled standard and the unlabeled analyte further enhances the confidence in the analytical results.
Furthermore, emerging techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry, which allows for the spatial mapping of drugs and their metabolites in tissue sections, can also benefit from the use of labeled standards for quantitative applications. chromatographyonline.com As these technologies become more integrated into pharmaceutical research, the demand for high-quality, well-characterized stable isotope-labeled standards will continue to grow.
A comparison of relevant analytical techniques is provided in the table below:
| Analytical Technique | Key Features | Synergy with Labeled Standards |
| LC-MS/MS | High sensitivity and selectivity for quantitative analysis. | Essential for correcting matrix effects and improving accuracy. chromatographyonline.com |
| High-Resolution MS (HRMS) | Provides accurate mass measurements for confident identification. | Known mass difference aids in data processing and confirmation. mdpi.com |
| UPLC | Offers faster separations and higher resolution compared to conventional HPLC. | Co-elution of labeled standard and analyte is critical for accurate quantification. waters.com |
| MALDI Imaging MS | Enables spatial mapping of molecules in tissues. | Can be used for quantitative imaging with appropriate standards. chromatographyonline.com |
Interdisciplinary Research Opportunities in Pharmaceutical Sciences
The application of stable isotope-labeled compounds extends beyond traditional drug metabolism and pharmacokinetic studies, opening up opportunities for interdisciplinary research. longdom.org For example, in the field of systems pharmacology, labeled metabolites can be used to trace the metabolic perturbations caused by a drug, providing insights into its mechanism of action and potential off-target effects. nih.gov
In the realm of personalized medicine, stable isotope-labeled compounds could be used in "microdosing" studies to probe a patient's metabolic phenotype before administering a therapeutic dose of a drug. This could help in predicting an individual's response to a particular treatment.
Furthermore, the collaboration between synthetic chemists, who develop novel methods for isotope labeling, and analytical scientists, who devise advanced analytical techniques, is crucial for pushing the boundaries of what can be achieved with these powerful research tools. acs.org The availability of specific labeled metabolites like this compound facilitates such interdisciplinary collaborations, ultimately leading to a deeper understanding of drug action and the development of safer and more effective medicines.
Q & A
What analytical techniques are recommended for quantifying 3-Hydroxy Tolperisone-d10 Maleate in complex biological matrices?
Basic Research Question
Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for quantifying deuterated compounds in biological matrices. Key methodological considerations include:
- Mobile phase optimization : Use 50 mM Tris Maleate buffer (pH 7.3) for improved chromatographic resolution and reduced ion suppression .
- Calibration standards : Prepare deuterated analogs of metabolites to account for matrix effects and validate linearity (R² >0.99) across 1–1000 ng/mL.
- Sample preparation : Solid-phase extraction with deuterated internal standards (e.g., Hydroxymethyl Tolperisone-d10 Hydrochloride) ensures recovery >85% .
How does deuteration at ten positions influence the metabolic stability of this compound compared to its non-deuterated form?
Advanced Research Question
Answer: Deuteration induces a kinetic isotope effect (KIE), slowing hepatic metabolism by cytochrome P450 enzymes. To assess this:
- Experimental design : Conduct parallel incubations in human liver microsomes (HLMs) with both forms. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Data analysis : Calculate intrinsic clearance (CLint) differences; expect ≥50% reduction in CLint for the deuterated form due to C-D bond stabilization .
- Validation : Confirm isotopic integrity using high-resolution MS to rule out deuterium loss during metabolism .
What are the critical stability considerations for this compound in experimental formulations?
Basic Research Question
Answer: Stability depends on pH, temperature, and excipient compatibility:
- Buffer selection : Use Tris Maleate (pH 7.0–7.5) to prevent maleate ester hydrolysis .
- Storage : Store lyophilized powder at -80°C; reconstituted solutions are stable for ≤24 hours at 4°C.
- Degradation monitoring : Employ stability-indicating methods (e.g., HPLC-UV at 254 nm) to track impurities like desmethyl analogs .
How can researchers validate the isotopic purity of this compound using mass spectrometry?
Advanced Research Question
Answer: Isotopic purity (>98% deuterium incorporation) is validated via:
- High-resolution MS : Compare experimental vs. theoretical isotopic distributions (e.g., m/z 387.49 for C20H17D10NO6).
- Fragmentation patterns : Confirm deuterium retention in key fragments (e.g., piperidinyl-d10 moiety at m/z 120–130) .
- Control experiments : Compare with non-deuterated standards to identify residual protiated peaks .
What experimental strategies resolve pharmacokinetic data discrepancies in deuterated tolperisone derivatives?
Advanced Research Question
Answer: Contradictions in bioavailability studies require:
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to distinguish between absorption lag times and metabolic saturation.
- Tracer studies : Co-administer <sup>13</sup>C-labeled analogs to quantify first-pass metabolism vs. systemic clearance .
- Species-specific assays : Compare rodent vs. human hepatocyte data to address interspecies variability .
How should enzymatic interaction assays for this compound be designed?
Basic Research Question
Answer: For neuromuscular studies:
- Enzyme selection : Use purified acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in 50 mM Tris Maleate buffer (pH 7.3) with 1 mM CaCl2 .
- Kinetic assays : Measure IC50 via Ellman’s method with 0.5 mM DTNB. Include deuterated controls to isolate isotope effects.
- Data normalization : Express activity relative to vehicle and reference inhibitors (e.g., donepezil) .
What are the implications of isotopic labeling on receptor binding affinity?
Advanced Research Question
Answer: Deuteration may alter binding kinetics through:
- Surface plasmon resonance (SPR) : Compare association/dissociation rates (kon/koff) for deuterated vs. non-deuterated forms.
- Molecular dynamics simulations : Model C-D bond effects on ligand-receptor hydrogen bonding.
- In vivo correlation : Validate SPR data with electrophysiological assays in rodent neuromuscular junctions .
What best practices ensure integrity of deuterated pharmaceutical standards during storage?
Basic Research Question
Answer:
- Lyophilization : Store as lyophilized powder under argon at -80°C to prevent deuterium exchange with ambient moisture .
- Quality control : Perform quarterly stability testing via LC-MS and nuclear magnetic resonance (NMR) .
- Handling : Use anhydrous solvents (e.g., deuterated DMSO) for reconstitution to minimize proton-deuterium exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
